rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis
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Overview
Description
rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of a fluorosulfonyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis typically involves the following steps:
Formation of the cyclohexyl intermediate: The starting material, cyclohexane, undergoes a series of reactions to introduce the fluorosulfonyl group at the 4-position.
Carbamate formation: The intermediate is then reacted with tert-butyl isocyanate to form the final product.
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis can undergo various chemical reactions, including:
Oxidation: The fluorosulfonyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates.
Materials Science: The compound’s unique chemical properties make it suitable for the development of advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can also participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate, cis
- tert-butyl N-[(1s,4s)-4-(methylsulfonyl)cyclohexyl]carbamate, cis
Uniqueness
rac-tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[4-(fluorosulfonylmethyl)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FNO4S/c1-12(2,3)18-11(15)14-10-6-4-9(5-7-10)8-19(13,16)17/h9-10H,4-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXAVMDNQJFGOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FNO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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